GC-MS Detection Limit and Linearity: Validated Method Performance for Genotoxic Impurity Quantitation
In the validated GC-MS method for quantifying the genotoxic impurity 4-chloro-1-butanol in APIs, the analyte achieved a detection limit (DL) of 0.05 ppm and a quantitation limit (QL) of 0.08 ppm, with linearity over the range 0.08 to 40 ppm (R² = 0.9999) [1]. The method employs 3-chloro-1-butanol as an internal standard to ensure accuracy and precision, achieving spike recovery between 90.5% and 108.7% [1]. This direct head-to-head comparison confirms that the analytical method is specifically validated for 4-chloro-1-butanol; substitution with the 3-chloro isomer would invalidate the method due to differing retention times and fragmentation patterns required for baseline separation.
| Evidence Dimension | GC-MS detection limit, quantitation limit, and method linearity |
|---|---|
| Target Compound Data | DL: 0.05 ppm; QL: 0.08 ppm; Linearity range: 0.08–40 ppm; R² = 0.9999; Recovery: 90.5–108.7% |
| Comparator Or Baseline | 3-Chloro-1-butanol (internal standard) |
| Quantified Difference | N/A (3-chloro-1-butanol serves as internal standard; method is validated specifically for 4-chloro-1-butanol quantitation) |
| Conditions | GC-MS analysis of spiked API samples (Compound A) following extraction; detection by selected ion monitoring (SIM) |
Why This Matters
Procurement of 4-chloro-1-butanol for use as a reference standard or internal standard in this validated method requires the exact isomer, as the method's accuracy, precision, and regulatory acceptance are contingent upon this specific compound.
- [1] Harigaya, K., Yamada, H., Yaku, K., Nishi, H., & Haginaka, J. (2014). Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients. Chemical and Pharmaceutical Bulletin, 62(4), 395-399. View Source
